molecular formula C6H16Cl2N2 B6354146 C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride CAS No. 1170364-98-3

C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride

Cat. No. B6354146
CAS RN: 1170364-98-3
M. Wt: 187.11 g/mol
InChI Key: CXSZJPVHHJMXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride, also known as 4-MeMABP, is a synthetic pyrrolidinone derivative that has been studied for its applications in scientific research. It is a lipophilic compound with a molecular weight of 253.24 g/mol and a melting point of 89-90°C. 4-MeMABP is an agonist of the G-protein coupled receptor (GPCR) and is used in a variety of scientific research applications.

Scientific Research Applications

C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride has been used in a variety of scientific research applications, such as the study of G-protein coupled receptor (GPCR) modulation, neurochemical and behavioral studies, and pharmacological studies. It has also been used as a tool to study the effects of drugs on the central nervous system, as well as in the development of novel therapeutic agents.

Mechanism of Action

C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is an agonist of the G-protein coupled receptor (GPCR). Upon binding to the GPCR, it activates the G-protein and triggers the subsequent cascade of biochemical events that lead to the desired physiological response. This response is mediated by the activation of various second messengers, such as cyclic AMP and inositol triphosphate, which leads to the activation of downstream pathways.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitters and hormones in the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, as well as to activate the hypothalamic-pituitary-adrenal axis. It has also been shown to produce anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to be highly stable and has a long shelf life. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make its use in certain experiments difficult.

Future Directions

Future research on C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride could focus on its effects on other neurotransmitters and hormones, such as glutamate, GABA, and oxytocin. Additionally, further studies could explore the potential therapeutic applications of this compound in the treatment of neurological disorders, such as depression and anxiety. Other potential future directions include the development of novel analogs of this compound with improved pharmacokinetic properties, as well as the exploration of its use as a drug delivery system.

Synthesis Methods

C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is synthesized by the condensation of 4-methylpyrrolidine-3-carboxylic acid and methylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C for 3-4 hours. The product is then isolated and purified by column chromatography or recrystallization.

properties

IUPAC Name

(4-methylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-8-4-6(5)2-7;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSZJPVHHJMXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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